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Compound of Interest

Compound Name: Solvent green 3

Cat. No.: B1669087

Topic: Quantification of Lipid Droplets Using a Green Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.

Note on Solvent Green 3: Initial searches for the application of Solvent Green 3 (also known
as Quinizarine Green SS) for the quantitative analysis of lipid droplets in biological samples did
not yield established protocols or evidence of its widespread use in this context. While it is a
lipid-soluble dye, its primary applications appear to be industrial, such as in the coloring of
plastics, oils, and waxes.[1][2][3][4][5][6] Its fluorescence properties in a cellular context are not
well-documented in the scientific literature, making it an unsuitable candidate for sensitive and
guantitative biological imaging at this time.

Therefore, these application notes will focus on a well-characterized and widely used green
fluorescent dye for lipid droplet quantification: BODIPY 493/503.

Introduction to Lipid Droplet Quantification with
BODIPY 493/503

Lipid droplets (LDs) are dynamic cellular organelles that function as storage depots for neutral
lipids, such as triglycerides and cholesterol esters.[7][8] The quantification of LDs is crucial for
research in metabolism, obesity, diabetes, and other related diseases. BODIPY 493/503 is a
lipophilic fluorescent dye that is highly specific for neutral lipids.[9] It is virtually non-fluorescent
in aqueous environments but exhibits strong green fluorescence upon partitioning into the
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nonpolar environment of lipid droplets, making it an excellent probe for their quantification.[7][8]
This document provides detailed protocols for using BODIPY 493/503 to quantify lipid droplets
in cultured cells using fluorescence microscopy and flow cytometry.

Key Advantages of BODIPY 493/503
» High Specificity: Selectively stains neutral lipid droplets.[9]

o Bright Fluorescence: Exhibits strong fluorescence in the lipid droplet core, providing a high
signal-to-noise ratio.

o Photostability: Offers good photostability for imaging.

» Versatility: Suitable for both live and fixed cell imaging, as well as for flow cytometry.[7][8]

Spectral Properties

Property Value
Excitation (max) ~493 nm
Emission (max) ~503 nm
Recommended Filter Set FITC / GFP

Experimental Protocols
l. Induction of Lipid Droplet Formation (Positive Control)

To validate the staining protocaol, it is recommended to include a positive control where lipid
droplet formation is induced. Oleic acid complexed with bovine serum albumin (BSA) is a
common method for this purpose.[9][10]

Materials:
e Oleic acid
o Ethanol

» Fatty acid-free Bovine Serum Albumin (BSA)
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e Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

Prepare a 100 mM stock solution of oleic acid in ethanol.[9]

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.[9]

To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the
BSA solution while stirring at 37°C.[9]

Incubate the cell culture with the oleic acid-BSA complex (e.g., at a final concentration of
100-400 puM oleic acid) for 24 hours to induce lipid droplet accumulation.[9]

Il. Staining Protocol for Fluorescence Microscopy

This protocol is suitable for both live and fixed cells.

Materials:

BODIPY 493/503 (stock solution, e.g., 1 mg/mL in DMSO or ethanol)[7][11]

Cell culture medium or PBS

Formaldehyde (for fixed cells)

DAPI or Hoechst 33342 (for nuclear counterstaining)

Mounting medium
Live Cell Staining:

e Prepare a fresh 2 uM BODIPY 493/503 staining solution by diluting the stock solution in cell
culture medium or PBS.[7][8]

e Remove the culture medium from the cells and wash once with PBS.

» Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from
light.[7][11]
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o Wash the cells twice with PBS.

e Add fresh medium or PBS to the cells for imaging.

o Proceed with image acquisition using a fluorescence microscope with a FITC/GFP filter set.
Fixed Cell Staining:

» Wash cells with PBS.

o Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[9]

o Wash the cells three times with PBS.[9]

e Prepare a 2 uM BODIPY 493/503 staining solution in PBS.[9]

e Add the staining solution to the fixed cells and incubate for 15-30 minutes at room
temperature, protected from light.[11]

o (Optional) Add a nuclear counterstain like DAPI or Hoechst 33342.
e Wash the cells twice with PBS.
e Mount the coverslip onto a microscope slide using a suitable mounting medium.

e Image the cells using a fluorescence microscope.

lll. Quantification of Lipid Droplets from Microscopy
Images

Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify lipid droplet
content.

Workflow for Image Analysis:

e Image Acquisition: Acquire images in the green channel (BODIPY 493/503) and blue channel
(DAPI/Hoechst).
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o Cell Segmentation: Use the nuclear stain to identify individual cells and define cellular
boundaries.[9]

 Lipid Droplet Identification: Apply an intensity threshold to the green channel to identify lipid
droplets within each cell.[9]

e Quantification: Measure parameters such as the number of lipid droplets per cell, the total
area of lipid droplets per cell, and the mean fluorescence intensity of the lipid droplets.

IV. Protocol for Lipid Droplet Quantification by Flow
Cytometry

Flow cytometry allows for the high-throughput quantification of lipid content in a large
population of cells.[12]

Materials:

BODIPY 493/503 stock solution

e PBS

Trypsin-EDTA

Flow cytometry buffer (e.g., PBS with 2% FBS)

Procedure:

Culture and treat cells as required. Include an unstained control sample for setting the
baseline fluorescence.

Prepare a single-cell suspension by trypsinizing the cells.[7][8]

Wash the cells with PBS and pellet them by centrifugation (e.g., 250 x g for 5 minutes).[7][8]

Resuspend the cell pellet in a 2 uM BODIPY 493/503 staining solution in PBS.[7][8]

Incubate for 15 minutes at 37°C in the dark.[7][8]
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Wash the cells once with PBS to remove excess dye.[7][8]

Resuspend the final cell pellet in flow cytometry buffer.

Analyze the samples on a flow cytometer, detecting the green fluorescence in the FITC
channel.

Record a minimum of 10,000 events per sample.[7]

Data Analysis: The data can be analyzed to determine the mean fluorescence intensity (MFI) of
the cell population, which correlates with the neutral lipid content.[12] Histograms can be used
to visualize shifts in fluorescence intensity between different treatment groups.[7]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data from High-Content Imaging Analysis

Number of Lipid Total Lipid Droplet Mean Fluorescence
Treatment Group Droplets per Cell Area per Cell (pm?) Intensity (Arbitrary
(Mean * SD) (Mean * SD) Units) (Mean £ SD)
Vehicle Control 15+4 258 150 £ 30
Compound X (1 uM) 45+9 80+ 15 450 £+ 60
Oleic Acid (100 pMm) 60 + 12 110+ 20 600 £ 75

Table 2: Example Data from Flow Cytometry Analysis
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Mean Fluorescence

. . Fold Change vs. Vehicle
Treatment Group Intensity (MFI) (Arbitrary

Units) (Mean * SD) Control
Vehicle Control 200 = 25 1.0
Compound Y (10 pM) 500 £ 50 2.5
Oleic Acid (100 pM) 800 + 90 4.0

Visualizations
Experimental Workflow for Lipid Droplet Quantification
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Caption: Workflow for lipid droplet quantification.
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Caption: Simplified pathway of lipid droplet formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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